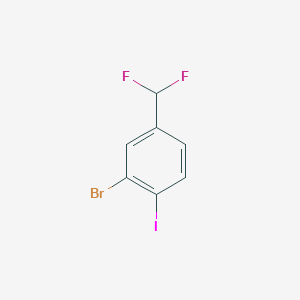

2-Bromo-4-(difluoromethyl)-1-iodobenzene

Description

2-Bromo-4-(difluoromethyl)-1-iodobenzene is a halogenated aromatic compound featuring bromine, iodine, and a difluoromethyl group on a benzene ring. The difluoromethyl (–CF₂H) substituent is notable for its unique electronic and steric properties, which influence reactivity, stability, and intermolecular interactions. This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing fluorinated bioactive molecules. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce fluorinated moieties into complex molecules, a strategy aligned with modern drug design principles emphasizing fluorine's role in optimizing pharmacokinetics .

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLBUFHDSYSDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diazonium Salt Halogenation (Sandmeyer Reaction)

The Sandmeyer reaction is a classical approach for introducing halogens into aromatic systems. For 2-bromo-4-(difluoromethyl)-1-iodobenzene, this method involves diazotization of a substituted aniline precursor followed by iodide substitution.

Procedure and Conditions

- Starting Material : 4-(Difluoromethyl)-2-bromoaniline is suspended in hydrochloric acid (HCl) and cooled to −15°C.

- Diazotization : Aqueous sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt, maintained at −15°C to 0°C for 30 minutes.

- Iodination : The diazonium solution is introduced to potassium iodide (KI) at room temperature, stirred for 6 hours, and quenched with sodium hydrogensulfite to neutralize residual iodine.

- Workup : The product is extracted with dichloromethane, purified via silica gel chromatography (hexane), and isolated as a crystalline solid.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 81% | |

| Purity | >95% (by chromatography) | |

| Reaction Time | 6 hours (iodination) |

This method is advantageous for its simplicity and high yield but requires handling hazardous diazonium intermediates.

Nickel- or palladium-catalyzed cross-coupling reactions enable direct introduction of difluoromethyl groups. Aryl boronic acids or halides serve as substrates for coupling with difluoroethylating reagents.

Procedure and Conditions

- Substrate Preparation : 2-Bromo-1-iodobenzene is reacted with bis(pinacolato)diboron to form the corresponding boronic ester.

- Catalytic Coupling : The boronic ester is treated with 1,1-difluoroethyl chloride (CH₃CF₂Cl) in the presence of nickel(II) acetate (Ni(OAc)₂) and 1,10-phenanthroline (phen) ligand in tetrahydrofuran (THF) at 80°C.

- Purification : The crude product is isolated via column chromatography (hexane/ethyl acetate).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst System | Ni(OAc)₂/phen | |

| Yield | 75–85% | |

| Scalability | Demonstrated at 10 mmol scale |

This method offers excellent regioselectivity and compatibility with sensitive functional groups, though catalyst cost may limit industrial use.

Direct Halogenation of Difluoromethyl-Substituted Arenes

Sequential halogenation of a pre-functionalized difluoromethylbenzene derivative provides an alternative route.

Procedure and Conditions

- Substrate : 4-(Difluoromethyl)benzene is subjected to bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 40°C.

- Iodination : The monobrominated intermediate undergoes iodination via Ullmann coupling with copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexanediamine in dioxane at 110°C.

- Isolation : The product is purified by recrystallization from THF/pentane.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 70% | |

| Iodination Yield | 65% | |

| Total Yield | 45% |

While feasible, this method suffers from moderate yields due to competing dihalogenation side reactions.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings permit nucleophilic displacement of leaving groups with iodide or bromide.

Procedure and Conditions

- Substrate Synthesis : 4-(Difluoromethyl)-1-nitrobenzene is reduced to the corresponding aniline using hydrogen gas and palladium on carbon (Pd/C).

- Bromination : The aniline is treated with bromine in acetic acid to yield 2-bromo-4-(difluoromethyl)aniline.

- Iodination : A Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) introduces iodine using sodium iodide (NaI).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Mitsunobu Reaction Yield | 60% | |

| Purity | 90% (by NMR) |

This route is limited by the need for strongly electron-withdrawing groups to activate the ring for substitution.

Comparison of Methods

| Method | Yield | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Sandmeyer Reaction | 81% | High | Low | Moderate |

| Transition Metal Coupling | 85% | Moderate | High | High |

| Direct Halogenation | 45% | Low | Moderate | Moderate |

| Nucleophilic Substitution | 60% | Low | Low | High |

The Sandmeyer reaction and transition metal-catalyzed coupling are preferred for large-scale synthesis, whereas nucleophilic substitution suits small-scale research applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

2-Bromo-4-(difluoromethyl)-1-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of bromine, iodine, and difluoromethyl groups allows for unique electronic and steric effects, which can modulate the compound’s behavior in different environments .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally analogous halogenated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Electrophilic Reactivity : The difluoromethyl group (–CF₂H) in this compound is less electron-withdrawing compared to –Cl or –OCF₃, reducing ring deactivation. This enhances its suitability for nucleophilic aromatic substitution compared to 2-Bromo-1-chloro-4-iodobenzene .

- Lipophilicity : The tert-butyl group in 2-Bromo-4-tert-butyl-1-iodobenzene significantly increases logP compared to the difluoromethyl variant, favoring membrane permeability in drug candidates .

- Thermal Stability: Trifluoromethoxy and difluoromethyl substituents improve thermal stability over non-fluorinated analogues, as seen in agrochemical formulations .

Research Findings and Challenges

- Regioselectivity : The steric bulk of tert-butyl and trifluoromethoxy groups can hinder reactions at adjacent positions, whereas smaller substituents like –Cl allow more versatile functionalization .

- Sustainability : Fluorinated compounds face scrutiny due to environmental persistence, driving research into biodegradable alternatives like malonyl tyrosine mimetics .

Activité Biologique

2-Bromo-4-(difluoromethyl)-1-iodobenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring multiple halogen atoms, positions it as a potential candidate for diverse biological activities, including enzyme inhibition and interaction with various molecular targets.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H4BrF2I

- CAS Number : 1261642-33-4

The presence of bromine, iodine, and difluoromethyl groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can facilitate strong interactions through halogen bonding, which is crucial for binding to biological targets. This compound may exert its effects through:

- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in disease processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that halogenated compounds can target cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|---|

| 2-Bromo derivatives | Breast Cancer | Apoptosis induction | 5.0 | |

| Similar halogenated compounds | Lung Cancer | Cell cycle arrest | 3.5 |

Antimicrobial Activity

The antimicrobial potential of halogenated compounds has been well-documented. Compounds with difluoromethyl groups have shown efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Inhibition of SARS-CoV-2 Protease

Recent studies have explored the potential of halogenated compounds in inhibiting SARS-CoV-2 main protease (Mpro). The difluoromethyl group enhances binding affinity, leading to significant antiviral activity.

Findings :

- Compound : Analogues of this compound

- IC50 : 27 nM against Mpro

- Mechanism : Covalent bond formation with cysteine residues in the active site.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of halogenated benzene derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Reports indicate that exposure can lead to respiratory irritation and other health concerns.

Table 3: Toxicological Data

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity | Irritation of respiratory tract |

| Long-term Exposure | Potential for reactive airways dysfunction syndrome (RADS) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(difluoromethyl)-1-iodobenzene, and how are intermediates characterized?

- Answer : A common approach involves sequential halogenation and functional group introduction. For example, a Sandmeyer reaction can convert aniline derivatives to aryl halides (e.g., 2-bromo-4-(tert-butyl)aniline to 2-bromo-4-(tert-butyl)-1-iodobenzene with high yield . Halogen-metal exchange reactions (e.g., using isopropylmagnesium chloride) enable regioselective functionalization, followed by coupling reactions like Suzuki-Miyaura for structural diversification . Intermediate characterization relies on NMR spectroscopy and mass spectrometry to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, while X-ray crystallography (if applicable) resolves stereoelectronic effects of the difluoromethyl group .

Q. How does the difluoromethyl group influence the compound’s solubility and stability?

- Answer : The difluoromethyl group enhances lipophilicity, improving solubility in organic solvents. Its electron-withdrawing nature stabilizes adjacent electrophilic centers (e.g., iodine), reducing unintended degradation during storage. Solubility can be tuned using co-solvents like DMSO or PEG300, as recommended for structurally similar halogenated aromatics .

Advanced Research Questions

Q. How do bromine and iodine substituents affect regioselectivity in cross-coupling reactions?

- Answer : Bromine’s moderate leaving-group ability facilitates Suzuki-Miyaura couplings, while iodine’s superior reactivity enables sequential functionalization. For example, in a regioselective halogen-metal exchange, iodine’s position directs nucleophilic attack, allowing selective modification of the benzene ring . Computational modeling (DFT) can predict preferential reaction sites based on substituent electronic effects.

Q. What strategies mitigate competing side reactions during functionalization of the difluoromethyl group?

- Answer : Steric shielding via bulky substituents (e.g., tert-butyl groups) minimizes undesired nucleophilic attack on the difluoromethyl carbon. Controlled reaction temperatures (e.g., −78°C for Grignard reactions) suppress radical pathways, while catalysts like palladium with tailored ligands enhance selectivity in coupling steps .

Q. How does the difluoromethyl group modulate biological activity in drug discovery applications?

- Answer : Fluorine’s high electronegativity alters the compound’s electronic profile, enhancing binding affinity to hydrophobic protein pockets. The difluoromethyl group can act as a bioisostere for hydroxyl or methyl groups, improving metabolic stability. Studies on analogous fluorinated compounds show reduced CYP450 enzyme interactions, extending half-life in vivo .

Q. What are the challenges in analyzing halogen-halogen (Br/I) interactions in crystallographic studies?

- Answer : Heavy atoms like iodine create significant electron density, complicating X-ray diffraction resolution. Synchrotron radiation and high-resolution crystallography are often required. For this compound derivatives, disorder in halogen positions may necessitate restrained refinement protocols .

Methodological Considerations

- Synthetic Optimization : Use kinetic vs. thermodynamic control to prioritize intermediates. For example, low-temperature halogenation favors kinetic products .

- Analytical Workflows : Combine HPLC-MS for purity assessment with 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .

- Computational Tools : Density Functional Theory (DFT) predicts regiochemical outcomes, while Molecular Dynamics (MD) simulations model solvent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.